molecular formula C11H19N5O B2379137 N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide CAS No. 1286717-54-1

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide

Cat. No. B2379137
CAS RN: 1286717-54-1
M. Wt: 237.307
InChI Key: VQWHKOBLUINYOD-UHFFFAOYSA-N
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Description

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide, commonly known as EMA401, is a small molecule drug that has been developed to treat neuropathic pain. Neuropathic pain is a chronic condition that results from damage to the nervous system and is characterized by a persistent burning, shooting, or stabbing pain. EMA401 has been shown to be effective in treating neuropathic pain in preclinical studies, and is currently undergoing clinical trials.

Scientific Research Applications

Antimicrobial Activity

A study by Hossan et al. (2012) delved into the synthesis of various pyridines, pyrimidinones, oxazinones, and their derivatives as potential antimicrobial agents, starting from citrazinic acid. This research highlighted the antimicrobial screening of these compounds, showing promising antibacterial and antifungal activities, comparable to those of reference drugs like streptomycin and fusidic acid (Hossan, A., Abu-Melha, H. M. A., Al-Omar, M., & Amr, A., 2012).

Synthesis and Chemical Properties

Qi-lin (2007) focused on the preparation of 2-Methyl-4,6-dichloro-5-aminopyrimidine, a key intermediate for the synthesis of moxonidine. This synthesis process from diethyl acetamidomalonate and aceamidine hydrochloride through cyclization and chlorination showcased a significant yield, underlining the chemical versatility and potential utility of pyrimidine derivatives in pharmaceutical synthesis (Qi-lin, H., 2007).

Anticancer Drug Development

Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, demonstrating its potential as an anticancer drug through in silico modeling targeting the VEGFr receptor. This study not only showcases the compound's structure and synthesis but also its potential application in cancer therapy through molecular docking analysis (Sharma, G., Anthal, S., Geetha, D., Al-Ostoot, F. H., Mohammed, Y. H. E. A., Khanum, S. A., Sridhar, M. A., & Kant, R., 2018).

Anti-Inflammatory and Analgesic Activities

Nofal et al. (2011) embarked on synthesizing new pyrimidine derivatives to evaluate their anti-inflammatory and analgesic activities. This research found that certain compounds exhibited significant analgesic effects, with potential implications for developing new treatments for pain and inflammation (Nofal, Z. M., Fahmy, H., Zarea, E. S., & El-Eraky, W., 2011).

Anticancer and Anti-5-Lipoxygenase Agents

Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, exploring their anticancer and anti-5-lipoxygenase activities. This study highlights the structure-activity relationship, indicating the potential of these compounds as therapeutic agents for cancer and inflammatory diseases (Rahmouni, A., Souiei, S., Belkacem, M. A., Romdhane, A., Bouajila, J., & Ben Jannet, H., 2016).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular behavior and influencing physiological processes . For instance, some indole derivatives have demonstrated anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells .

Biochemical Pathways

It’s worth noting that similar compounds, such as indole derivatives, have been shown to affect a variety of biochemical pathways, leading to diverse biological activities .

Pharmacokinetics

The compound was synthesized in a reaction involving sodium tetraphenyl borate and 4-amino-n- [2 (diethylamino) ethyl] benzamide hydrochloride (procainamide hydrochloride) in deionized water at room temperature , suggesting that it may be soluble in water, which could influence its bioavailability.

Result of Action

subtilis ATCC 10400) and yeast, including Candida albicans ATCC 10231 .

Action Environment

It’s worth noting that the compound was synthesized in deionized water at room temperature , suggesting that the reaction conditions could potentially influence the compound’s action and stability.

properties

IUPAC Name

N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O/c1-4-12-10-7-8(2)15-11(16-10)14-6-5-13-9(3)17/h7H,4-6H2,1-3H3,(H,13,17)(H2,12,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWHKOBLUINYOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)NCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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